Doxapram hydrochloride hydrate

Description

Discovery and Development History

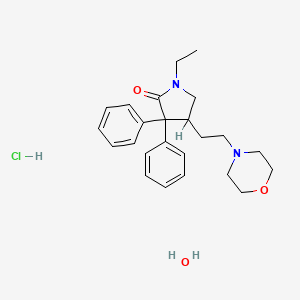

Doxapram hydrochloride monohydrate, chemically designated as (±)-1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone hydrochloride monohydrate, emerged as a significant pharmacological agent in the mid-20th century. Its development traces back to the early 1960s when researchers sought respiratory stimulants with improved safety profiles compared to existing analeptics like strychnine and nikethamide. The compound was first synthesized by Lunsford and Cale at A.H. Robins Company, Inc., as evidenced by U.S. Patent 3,192,230 filed in 1965.

Initial synthesis involved a multi-step process starting with diphenylacetonitrile, which underwent alkylation with 1-ethyl-3-chloropyrrolidine. Subsequent acidic hydrolysis and ring-closing reactions yielded the pyrrolidinone core structure. The introduction of a morpholine moiety via nucleophilic substitution completed the synthesis, with final crystallization producing the hydrochloride monohydrate form. Early pharmacological studies demonstrated its ability to stimulate respiration through carotid chemoreceptor activation, leading to its classification as a "pharmacologic ventilator".

Table 1: Key Milestones in Doxapram Development

Chemical Classification within Pyrrolidinone Derivatives

Doxapram hydrochloride monohydrate belongs to the pyrrolidinone class of heterocyclic compounds, characterized by a five-membered lactam ring. Its chemical architecture features:

- Central pyrrolidin-2-one core : A γ-lactam structure with ketone oxygen at position 2.

- Diphenylmethane substituents : Two phenyl groups at position 3 creating a sterically hindered environment.

- Ethyl-morpholino side chain : An N-ethyl group at position 1 and a 2-morpholinoethyl group at position 4.

The compound falls under the ATC classification R07AB01 as a respiratory stimulant. Its structural complexity arises from three distinct pharmacophores:

- The diphenylmethyl group contributes to lipid solubility and receptor binding.

- The morpholine ring enhances water solubility through hydrogen bonding.

- The pyrrolidinone core enables conformational flexibility for target engagement.

Table 2: Structural Classification

| Feature | Classification | Role |

|---|---|---|

| Core | Pyrrolidin-2-one | Scaffold for bioactivity |

| Substituents | Diphenylmethane | Hydrophobic interactions |

| Side chains | Ethyl-morpholino | Solubility modulation |

Evolution of Structural Characterization

The structural elucidation of doxapram hydrochloride monohydrate progressed through multiple analytical techniques:

Early-stage analysis (1960s) :

Advanced characterization (1980s–present) :

Thermal analysis :

The racemic nature of doxapram was established through chiral HPLC, showing equal distribution of enantiomers. Despite its stereochemical complexity, pharmacological activity appears independent of optical configuration.

Table 3: Key Physicochemical Properties

Properties

IUPAC Name |

1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2.ClH.H2O/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;;/h3-12,22H,2,13-19H2,1H3;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMBFZRWMLIDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60991081 | |

| Record name | 1-Ethyl-4-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7081-53-0 | |

| Record name | 2-Pyrrolidinone, 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-, hydrochloride, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7081-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxapram hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-4-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOXAPRAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5RU6UOQ5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclization of Ester Derivatives

The ester derivative (e.g., acetate) undergoes cyclization in the presence of strong bases such as potassium hexamethyldisilazide (KHMDS) or sparteine. This step generates 1-ethyl-3,3-diphenyl-4-vinyl-pyrrolin-2-one, a pivotal intermediate. Reaction conditions include temperatures of −20°C to 55°C and durations of 0.5–18 hours, with yields reaching 70–85% under optimized parameters.

Table 1: Cyclization Conditions and Yields

| Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| KHMDS | −20 to 25 | 12 | 82 |

| Sparteine | 30–55 | 8 | 78 |

| Sodium hexamethyldisilazide | 0–25 | 16 | 75 |

Morpholine Derivatization

The intermediate 4-(2-X-ethyl)-1-ethyl-3,3-diphenyl-pyrrolidin-2-one (X = Cl, Br, I) reacts with morpholine to form doxapram free base. Substitution occurs via nucleophilic displacement, with bromide derivatives offering higher reactivity (90% yield) compared to chloride (85%). The reaction is conducted in polar aprotic solvents like acetonitrile at 30–65°C for 4–12 hours.

Hydrochloride Salt Formation

Doxapram free base is treated with hydrochloric acid in aqueous ethanol to precipitate the hydrochloride salt. Crystallization under controlled humidity yields the monohydrate form, confirmed by X-ray diffraction and thermal gravimetric analysis. The final product exhibits ≥99% purity when recrystallized from ethanol-water (1:1 v/v).

Enantioselective Synthesis of (R)-Doxapram

Doxapram’s chiral center at the pyrrolidine ring necessitates enantioselective methods for pharmaceutical applications requiring single-enantiomer active ingredients.

Chiral Chromatographic Resolution

Racemic doxapram is resolved using chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate). The (R)-enantiomer elutes preferentially due to stronger π-π interactions with the CSP, achieving ≥99% enantiomeric excess (ee) after two purification cycles.

Table 2: Chiral Resolution Parameters

| CSP Type | Mobile Phase | Retention Time (R) | ee (%) |

|---|---|---|---|

| Cellulose tris(DMPC) | Hexane:IPA (90:10) | 12.5 min | 99.3 |

| Amylose tris(CF3) | Ethanol | 18.2 min | 98.7 |

Asymmetric Catalysis

Palladium-catalyzed allylic amination using R-BINAP ligands generates (R)-doxapram with 85% ee in a single step. The reaction employs bis(η³-allyl)palladium intermediates and morpholine, with yields of 70–75%. Optimization of palladium loadings (5–10 mol%) and reaction temperatures (40–60°C) enhances enantioselectivity.

Deuterium-Labeled Doxapram Analogs

Deuterium incorporation enhances metabolic stability, as demonstrated in recent patents.

Synthesis of [²H₃]-Doxapram

Deuterium-labeled doxapram is prepared via halogen-deuterium exchange using deuterated ethyl bromide (CD₃CD₂Br). Key steps include:

-

Alkylation : Intermediate III reacts with CD₃CD₂Br in DMF at 30°C for 8 hours (yield: 89%).

-

Catalytic Reduction : Palladium-carbon catalyzes hydrogenation at 6 atm H₂, achieving 96% isotopic enrichment.

Table 3: Deuterium Incorporation Efficiency

| Step | Isotopic Enrichment (%) | Yield (%) |

|---|---|---|

| Alkylation | 78.5 | 89 |

| Hydrogenation | 99.3 | 96 |

Formulation and Stability Considerations

Doxapram hydrochloride monohydrate’s stability is pH-dependent. Solutions prepared at pH 3.5–5.0 remain chemically stable for 24 hours, while alkaline conditions (pH ≥7.5) cause 10–15% degradation within 6 hours. Infusion formulations use dextrose 5% or sodium chloride 0.9%, with benzyl alcohol (0.9%) as a preservative.

Analytical Validation

HPLC methods with UV detection (λ = 254 nm) quantify doxapram purity. A C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0) (65:35) achieve baseline separation of enantiomers and degradation products .

Chemical Reactions Analysis

Types of Reactions: Doxapram hydrochloride monohydrate primarily undergoes substitution reactions due to the presence of functional groups such as the morpholine ring and the pyrrolidinone structure .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include hydrochloric acid and other halogenating agents.

Oxidation and Reduction Reactions: These reactions are less common for doxapram hydrochloride monohydrate but can be carried out using standard oxidizing and reducing agents under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of doxapram, which may have different pharmacological properties .

Scientific Research Applications

Clinical Applications

Doxapram hydrochloride monohydrate has several clinical applications:

- Post-Anesthesia Respiratory Depression : It is commonly used in patients recovering from anesthesia who exhibit respiratory depression not responsive to muscle relaxants. Doxapram helps restore normal breathing patterns and supports oxygenation during recovery .

- Acute Respiratory Failure : In intensive care settings, doxapram is administered to patients with acute respiratory insufficiency, particularly those with chronic obstructive pulmonary disease (COPD) exacerbations or drug-induced respiratory depression .

- Reversal of Opioid-Induced Respiratory Depression : Doxapram may be beneficial for patients who have ingested excessive opioid doses and do not respond adequately to naloxone. It can stimulate respiration in such cases .

- Management of Shivering Post-Surgery : Research indicates that doxapram can effectively suppress shivering after surgical procedures, providing a dual benefit in postoperative care .

Side Effects and Contraindications

While doxapram is effective, it is associated with several side effects, including:

- Cardiovascular Effects : Hypertension, rapid heart rate, and increased cardiac output may occur due to catecholamine release .

- Neurological Effects : Anxiety, tremors, and convulsions have been reported, particularly at higher doses or in sensitive populations .

- Gastrointestinal Disturbances : Nausea and vomiting are common adverse reactions following administration .

Doxapram is contraindicated in patients with coronary artery disease, epilepsy, or high blood pressure. Special caution is advised when administering it to neonates due to potential adverse effects from preservatives like benzyl alcohol .

Data Tables

| Indication | Description |

|---|---|

| Post-Anesthesia Respiratory Depression | Stimulates respiration in recovering patients. |

| Acute Respiratory Failure | Supports breathing in patients with severe respiratory distress. |

| Opioid-Induced Respiratory Depression | Aids in restoring normal breathing patterns after opioid overdose. |

| Postoperative Shivering | Reduces shivering following surgical procedures. |

Case Studies

Several studies have documented the efficacy of doxapram in clinical settings:

- Study on Acute Respiratory Failure : A controlled trial published in the British Journal of Diseases of the Chest demonstrated significant improvements in arterial blood gases among patients treated with doxapram compared to a control group .

- Post-Anesthesia Recovery : A retrospective analysis indicated that doxapram reduced the incidence of hypoxia in postoperative patients who exhibited respiratory depression following general anesthesia .

- Opioid Overdose Management : Clinical observations noted that doxapram effectively stimulated respiration in patients who were unresponsive to standard naloxone treatment after opioid overdose incidents.

Mechanism of Action

Doxapram hydrochloride monohydrate produces respiratory stimulation mediated through the peripheral carotid chemoreceptors. It is thought to stimulate the carotid body by inhibiting certain potassium channels, leading to an increase in tidal volume and respiratory rate . The compound also induces a pressor response due to improved cardiac output rather than peripheral vasoconstriction .

Comparison with Similar Compounds

Physicochemical Properties

- Solubility: Freely soluble in methanol and acetic acid, sparingly soluble in water and ethanol, and practically insoluble in diethyl ether .

- pH : A 1% aqueous solution has a pH of 3.5–5.0 .

- Melting Point : 218–222°C .

Comparison with Similar Compounds

Doxapram hydrochloride monohydrate shares structural and functional similarities with other hydrochloride-containing compounds but differs in mechanisms, applications, and safety profiles.

Structural and Functional Analogues

Mechanistic Differences

- Doxapram: Selective inhibition of TASK-1/3 channels enhances respiratory drive without significant cardiovascular effects at therapeutic doses. However, overdose may destabilize myocardial resting potentials, worsening arrhythmias .

- Quinidine: Broad-spectrum K⁺ channel inhibition (IK₁, IKr) prolongs cardiac action potentials but increases arrhythmia risk .

- Bupivacaine : Blocks Na⁺ channels to prevent nerve signal transmission; cardiotoxicity arises from prolonged myocardial depolarization .

Clinical and Research Utility

- Neonatal Care : Doxapram is preferred over caffeine for refractory apnea due to its rapid onset, though long-term neurodevelopmental outcomes remain under investigation .

- Local Anesthesia : Bupivacaine’s prolonged duration makes it superior for surgical analgesia but unsuitable for respiratory stimulation .

Research Findings and Contradictions

- Efficacy in Preterm Infants: A 2025 trial reported reduced apnea episodes with intravenous Doxapram, but neurodevelopmental outcomes at 18–24 months are pending .

- Cardiac Risks : Doxapram exacerbates adrenaline-induced arrhythmias in rats, highlighting the need for cardiac monitoring in humans .

- Environmental Impact : Despite low water hazard classification, improper disposal may pose ecological risks .

Biological Activity

Doxapram hydrochloride monohydrate is a central nervous system stimulant primarily used as a respiratory stimulant in clinical settings. This compound has garnered attention for its pharmacological effects, mechanism of action, and potential applications in various medical scenarios. The following sections provide a detailed overview of its biological activity, supported by research findings and case studies.

Doxapram hydrochloride has the molecular formula and a molecular weight of 432.99 g/mol. It appears as a white to off-white crystalline powder, sparingly soluble in water and alcohol .

The primary mechanism of action involves stimulation of the peripheral chemoreceptors located in the carotid bodies, which leads to increased respiratory rate and tidal volume. This effect is mediated through the inhibition of certain potassium channels, particularly K2P channels, which are involved in maintaining the resting membrane potential of cells . The onset of action typically occurs within 20 to 40 seconds after intravenous administration, with peak effects observed at 1 to 2 minutes .

Pharmacodynamics

Doxapram's pharmacodynamic profile reveals several critical effects:

- Respiratory Stimulation : Increases tidal volume and slightly elevates respiratory rate.

- Pressor Response : Can induce hypertension and tachycardia, especially in hypovolemic states due to improved cardiac output rather than peripheral vasoconstriction .

- Catecholamine Release : Administration has been associated with increased release of catecholamines, further influencing cardiovascular dynamics .

Respiratory Failure Management

A notable case involved a 51-year-old woman suffering from chronic respiratory failure who was treated with doxapram hydrochloride at doses ranging from 1 to 2 mg/kg. The treatment resulted in significant improvement in respiratory function, highlighting its utility in managing acute respiratory depression .

Use in Anesthesia

Doxapram has been effectively used as a reversal agent after general anesthesia in various animal models. For instance, it was administered to captive sharks and rays post-anesthesia, demonstrating its capacity to stimulate recovery from anesthetic-induced respiratory depression .

Research Findings on Biological Activity

Recent studies have explored doxapram's interaction with bacterial toxins and its potential neuroprotective effects:

- Blocking Lipopolysaccharides (LPS) Effects : Research indicates that doxapram can mitigate the adverse effects of LPS from Gram-negative bacteria. In crayfish models, doxapram was shown to block the increase in synaptic transmission typically induced by LPS, suggesting a protective role against bacterial toxins at neuromuscular junctions .

- Synaptic Transmission Modulation : At varying concentrations (5 mM enhancing and 10 mM blocking), doxapram demonstrated complex effects on synaptic transmission at glutamatergic synapses, indicating its dual role as both a stimulant and an inhibitor depending on dosage .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Chemical Structure | C24H31ClN2O2 • H2O |

| Onset of Action | 20-40 seconds after intravenous injection |

| Peak Effect | 1-2 minutes |

| Duration of Effect | 5-12 minutes |

| Primary Mechanism | Stimulation of carotid body chemoreceptors |

| Secondary Effects | Increased cardiac output; potential hypertensive response |

| Clinical Uses | Respiratory failure; reversal agent post-anesthesia |

Q & A

Q. What is the primary mechanism of action of doxapram hydrochloride monohydrate in respiratory stimulation?

Doxapram acts via dual mechanisms: (1) stimulation of peripheral carotid and aortic chemoreceptors, enhancing sensitivity to elevated CO₂ levels, and (2) inhibition of TASK-1/TASK-3 potassium channels in the central nervous system, which depolarizes neurons and increases respiratory drive . Methodologically, in vivo studies using carotid body ablation or potassium channel knockout models can isolate these pathways.

Q. What analytical methods are recommended for assessing the purity of doxapram hydrochloride monohydrate?

High-performance liquid chromatography (HPLC) with UV detection at 280 nm is standard, using a mobile phase of methanol and acetic acid (100:1 v/v) and an internal standard (e.g., dopamine hydrochloride) for quantification . Thin-layer chromatography (TLC) with silica gel plates and chloroform/ethyl acetate/formic acid (8:3:3) can identify impurities, requiring ≤0.1% non-principal spots .

Q. How should researchers handle doxapram hydrochloride monohydrate safely in laboratory settings?

Due to acute oral toxicity (H301), use PPE (gloves, lab coat) and avoid inhalation/ingestion. Store at 20–25°C in a locked, dry environment. Incompatible with alkaline solutions (e.g., sodium bicarbonate) and certain drugs (e.g., aminophylline), which cause precipitation .

Q. What are the solubility properties of doxapram hydrochloride monohydrate?

It is sparingly soluble in water, ethanol, and chloroform but freely soluble in methanol and acetic acid. For in vitro studies, prepare stock solutions in methanol (10 mM) and dilute in aqueous buffers .

Advanced Research Questions

Q. How can contradictory data on doxapram’s site of action (central vs. peripheral) be resolved?

Early studies attributed effects to central respiratory centers, while later work emphasized peripheral chemoreceptors . To reconcile this, use electrophysiological recordings in vagotomized animal models to isolate central effects or apply selective TASK channel inhibitors (e.g., zinc) to block peripheral pathways .

Q. What experimental parameters influence variability in reported EC₅₀ values for TASK channel inhibition?

EC₅₀ discrepancies (e.g., 410 nM for TASK-1 vs. 37 μM for TASK-3) arise from assay conditions:

Q. How can researchers optimize HPLC conditions for doxapram quantification in biological matrices?

Adjust:

Q. What strategies mitigate interference from benzyl alcohol in doxapram formulations during in vitro studies?

Commercial injectable formulations contain 0.9% benzyl alcohol, which can confound cytotoxicity assays. Either:

Q. How do researchers address conflicting data on doxapram’s efficacy in opioid-induced respiratory depression?

Variability arises from species differences (rodent vs. human chemoreceptor sensitivity) and dosing protocols. Use:

- Dose-response curves : Start at 0.5 mg/kg IV in animal models, escalating to 2 mg/kg .

- Combination studies : Co-administer with naloxone to differentiate opioid antagonism from direct respiratory stimulation .

Methodological Guidelines for Data Interpretation

- Contradictory potency data : Normalize results to internal controls (e.g., % baseline respiratory rate) and report SEM with n ≥ 6 replicates.

- Drug interactions : Pre-screen for incompatibilities using turbidity assays when combining doxapram with other agents .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons in respiratory parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.